molecular formula C9H7NO3 B180658 Methyl 3-cyano-4-hydroxybenzoate CAS No. 156001-68-2

Methyl 3-cyano-4-hydroxybenzoate

Cat. No. B180658
M. Wt: 177.16 g/mol
InChI Key: AHPCEMBOTQXADD-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-4-hydroxybenzoate” is a chemical compound with the CAS Number: 156001-68-2 . It has a molecular weight of 177.16 and is typically in a solid form . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “Methyl 3-cyano-4-hydroxybenzoate” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 2 hours under an inert atmosphere . Another method involves heating a solution of the compound in DMF with CuCN and NaCN to 105° C for 18 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyano-4-hydroxybenzoate” consists of 13 heavy atoms and 6 aromatic heavy atoms . The fraction of Csp3 is 0.11, and it has 2 rotatable bonds . The compound has 4 H-bond acceptors and 1 H-bond donor .


Physical And Chemical Properties Analysis

“Methyl 3-cyano-4-hydroxybenzoate” has a flash point of 157.2 and a boiling point of 336.3C at 760 mmHg . It has a molar refractivity of 44.46 and a topological polar surface area (TPSA) of 70.32 Ų . The compound is soluble, with a solubility of 1.09 mg/ml or 0.00613 mol/l .

Scientific Research Applications

  • Thermochemistry

    • Summary of Application : Thermochemical properties of a homological series of the alkyl 4-hydroxybenzoates (alkyl = methyl, ethyl, n -propyl and n -butyl) were studied .
    • Methods of Application : The study was conducted using combustion calorimetry, transpiration, static method and DSC .
    • Results : Experimental enthalpies of sublimation, vaporisation, fusion and enthalpies of formation in the crystalline state were derived . The vaporisation enthalpies of alkyl 4-hydroxybenzoates were tested for consistency and analysed for structure–property relationships .
  • Cosmetics and Pharmaceuticals

    • Summary of Application : Parabens (or esters of 4-hydroxybenzoic acid) are widely used as effective preservatives in cosmetic and pharmaceutical products .
    • Methods of Application : Parabens are synthesised by a traditional method through an acid–base reaction or esterification process, using 4-hydroxybenzoic acid and corresponding alcohol (R-OH) in the presence of an acidic catalyst .
    • Results : Parabens at the concentrations permitted to be used were considered safe, but many scientific reports contradict this and suggest that everyday use of cosmetics containing these compounds can exert harmful effects on the human body .
  • Chemical Synthesis

    • Summary of Application : “Methyl 3-cyano-4-hydroxybenzoate” is a chemical compound with the molecular formula C9H7NO3 . It’s often used in chemical synthesis .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the synthesis. Typically, it would be used as a reagent or intermediate in a larger synthetic procedure .
    • Results : The outcomes of the synthesis would depend on the specific reactions being performed. In general, the use of “Methyl 3-cyano-4-hydroxybenzoate” would contribute to the formation of the desired product .
  • Pharmaceutical Research

    • Summary of Application : Compounds similar to “Methyl 3-cyano-4-hydroxybenzoate” have been studied for their potential antibacterial properties .
    • Methods of Application : These studies typically involve testing the compound against various bacterial strains in a laboratory setting .
    • Results : The results of these studies can vary, but some compounds have shown promising antibacterial activity .
  • Chemical Synthesis

    • Summary of Application : “Methyl 3-cyano-4-hydroxybenzoate” is a chemical compound with the molecular formula C9H7NO3 . It’s often used in chemical synthesis .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the synthesis. Typically, it would be used as a reagent or intermediate in a larger synthetic procedure .
    • Results : The outcomes of the synthesis would depend on the specific reactions being performed. In general, the use of “Methyl 3-cyano-4-hydroxybenzoate” would contribute to the formation of the desired product .
  • Pharmaceutical Research

    • Summary of Application : Compounds similar to “Methyl 3-cyano-4-hydroxybenzoate” have been studied for their potential antibacterial properties .
    • Methods of Application : These studies typically involve testing the compound against various bacterial strains in a laboratory setting .
    • Results : The results of these studies can vary, but some compounds have shown promising antibacterial activity .

Safety And Hazards

“Methyl 3-cyano-4-hydroxybenzoate” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled with personal protective equipment and chemical impermeable gloves .

properties

IUPAC Name

methyl 3-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPCEMBOTQXADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472104
Record name methyl 3-cyano-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-4-hydroxybenzoate

CAS RN

156001-68-2
Record name methyl 3-cyano-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156001-68-2
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2 (0.376 mol), DIEA (196 mL, 1.13 mol) and THF (200 mL) was added benzyl chloroformate (59.0 mL, 0.414 mol) dropwise. After the reaction solution was stirred at room temperature for 1 hr, the solution was concentrated on a rotovap. The residue was partitioned between sat. NaHCO3 (300 mL) and dichloromethane and the aqueous phase extracted with additional dichloromethane (100 mL×3). The combined dichloromethane layers were dried over sodium sulfate, filtered, and concentrated in vacuo to give product 3 (0.376 mol).
Name
Quantity
0.376 mol
Type
reactant
Reaction Step One
Name
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1 in DMF (158 mg, 0.41 mmol) were added amino acid 2 (100 mg, 0.52 mmol) and DIEA (272 μL, 0.16 mmol). The reaction was stirred for 14 h. Methylamine (2 M in THF, 0.4 mL) and HBTU (295 mg, 0.78 mmol) were then added. The reaction mixture was stirred for 5 h. The product was purified by RP-HPLC using a mixture of acetonitrile and H2O to give 3 (105 mg, 63%). LRMS (M+H+) m/z 401.1.
Name
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Name
Yield
63%

Synthesis routes and methods III

Procedure details

28 g (0.1 mol) of methyl 4-hydroxy-3-iodobenzoate 2 dissolved in 100 mL of DMF was treated with 9.92 g (0.11 mol) of CuCN and 0.49 g (0.11 mol) of NaCN. The system was flushed with nitrogen after which the mixture warmed to 105° C. and stirred to 18 h. The mixture was allowed to cool to room temperature, and any precipitates were removed via filtration and washed with EtOAc. The combined organics were diluted with 200 mL of water and then extracted with EtOAc (2×200 mL). The combined layers were dried over sodium sulfate, filtered and evaporated to dryness. After drying under vacuum, the resulting 18 g (100% yield) of 3 was characterized by LCMS and HNMR.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.92 g
Type
reactant
Reaction Step Two
Name
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

(Boc)2O (44.7 g, 0.21 mol) was added portion-wise over 10 min to a 0° C. solution of compound 2 (42 g, 0.19 mol), trimethyl amine (51.9 mL, 0.37 mol), dioxane (140 mL) and water (56 mL). After another 10 min, the ice bath was removed and the reaction mixture was stirred while warming to room temperature for another 2 hours. The reaction mixture was diluted in ethyl acetate (150 mL) and washed with 0.5 N HCl (200 mL×3). The organic layer was dried over magnesium sulfate, filtered, and the filtrate was concentrated in vacuo giving compound 3 (52 g, yield 97%) which was used directly in the next step.
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
51.9 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods V

Procedure details

A solution of compound 2 (6.46 g, 24.1 mmol) in DMF (30 mL) was treated with sodium hydride (1.94 g of 60% dispersion in mineral oil, 48.6 mmol) portionwise at room temperature. The resulting mixture was stirred at room temperature for 16 hours and then partitioned between water (100 mL) and EtOAc (350 mL). The layers were separated, and the organic layer was washed with water (4×150 mL). The organic phase was dried (Na2SO4) and concentrated to a white solid. Compound 3 (5.56 g, 24.0 mmol, quantitative yield) was dried under high vacuum and characterized using 1H NMR. It was used in the following step without further purification.
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-cyano-4-hydroxybenzoate
Reactant of Route 2
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Methyl 3-cyano-4-hydroxybenzoate
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
Methyl 3-cyano-4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-cyano-4-hydroxybenzoate

Citations

For This Compound
3
Citations
P Madsen, A Ling, M Plewe, CK Sams… - Journal of medicinal …, 2002 - ACS Publications
… (73%) of methyl 3-cyano-4-hydroxybenzoate. H NMR (DMSO-d 6 ): δ 3.79 (s, 3H), 7.07 (d, 1H), 8.02 (dd, J = 8.7, 1.9, 1H), 8.10 (d, 1H). Methyl 3-cyano-4-hydroxybenzoate (2.71 g, 15.3 …
Number of citations: 104 pubs.acs.org
E Whiting, ME Lanning, JA Scheenstra… - The Journal of Organic …, 2015 - ACS Publications
A mild and efficient one-pot procedure is described to transform salicylaldoximes into salicylonitriles using Mitsunobu chemistry. The reactions proceed through the corresponding 1,2-…
Number of citations: 32 pubs.acs.org
雨田淳一郎, ウダジュンイチロウ - toyaku.repo.nii.ac.jp
… (b) Methyl 3-cyano-4-hydroxybenzoate To a solution of methyl 3-bromo-4-hydroxybenzoate (37.8 g, 164 mmol) in DMF (250 mL) was added copper cyanide (22.0 g, 246 mmol), the …
Number of citations: 2 toyaku.repo.nii.ac.jp

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